![molecular formula C20H25NO3 B4625520 4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)
4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide often involves the aromatic nucleophilic substitution reaction. For example, the synthesis of related polyamides with flexible main-chain ether linkages and ortho-phenylene units was prepared from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, highlighting the methodology that could be applied to similar compounds (Hsiao et al., 2000).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows the importance of X-ray crystallography and DFT analyses. For instance, the structural characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound with structural similarities, was achieved through X-ray crystallographic analysis and DFT calculations, revealing intramolecular hydrogen bonding (Çolak et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse, depending on the functional groups present. For example, the reactivity towards polymerization indicates a potential for creating polymers with specific characteristics. The reaction of related phenol compounds with trimethylaluminum to produce novel catalysts for polymerization showcases the versatility of these molecules (Hsueh et al., 2002).
Physical Properties Analysis
The physical properties of compounds like 4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide, such as solubility, thermal stability, and film-forming ability, are crucial for their practical applications. For example, related polyamides were found to be noncrystalline, readily soluble in various polar solvents, and capable of forming transparent, flexible films, indicating similar potential for 4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the structure of the compound. The study of tert-butyl nitrite-mediated synthesis demonstrates the multifaceted reactions that similar compounds can undergo, highlighting the complexity of their chemical behavior (Yedage & Bhanage, 2017).
Applications De Recherche Scientifique
Polymer Synthesis and Properties
One area of application is in the synthesis and study of polymer properties. For example, the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from similar structures has been reported. These polyamides exhibit high thermal stability, solubility in various solvents, and can form transparent, flexible films, making them potentially useful for advanced material applications (Hsiao et al., 2000).
Organogels and Fluorescent Materials
Research into organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides has shown that compounds similar in structure can form fluorescent gels, indicating potential applications in the design of novel organogels and fluorescent materials (Wu et al., 2011).
Asymmetric Synthesis
In the field of asymmetric synthesis, tert-butanesulfinyl aldimines and ketimines bearing an alpha-benzyloxy or alpha-silyloxy substituent, related in structural complexity, serve as precursors for the synthesis of protected 1,2-amino alcohols. These compounds can be synthesized in high yields and diastereoselectivities, highlighting their significance in organic synthesis (Tang et al., 2001).
Environmental Science
In environmental science, the transformation and degradation pathways of similar compounds have been studied. For instance, the kinetics and reaction pathways for the transformation of 4-tert-butylphenol by ferrate(VI) were explored, revealing insights into the removal and degradation mechanisms of phenolic compounds in water treatments (Zheng et al., 2020).
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)16-11-9-15(10-12-16)19(22)21-13-14-24-18-8-6-5-7-17(18)23-4/h5-12H,13-14H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLWAHNRJMDIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B4625437.png)
![1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)
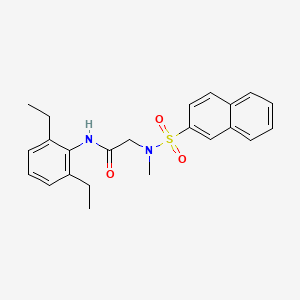
![7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4625454.png)
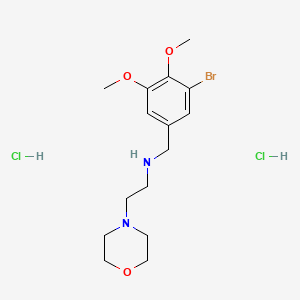
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)
![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)
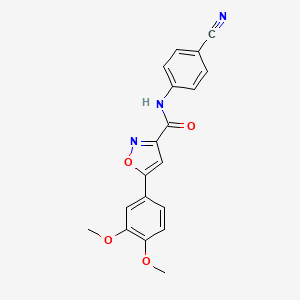
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)
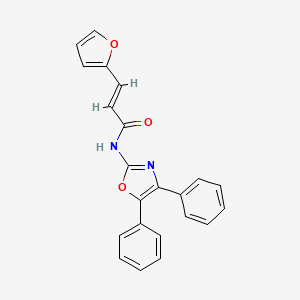
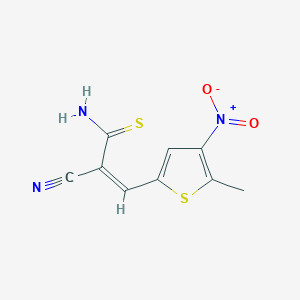
![methyl 2-({[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4625533.png)
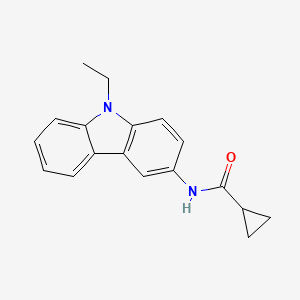
![3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4625548.png)